N4-[2-(4-CHLOROPHENYL)ETHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE
Description
N4-[2-(4-CHLOROPHENYL)ETHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE is a pyrimidine derivative characterized by a nitro group at the 5-position and a 4-chlorophenylethyl substituent at the N4 position. The pyrimidine core, a six-membered aromatic ring with two nitrogen atoms, is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., kinases, sirtuins) or antimetabolite activity . The 4-chlorophenylethyl moiety contributes to lipophilicity, which may improve membrane permeability or modulate interactions with hydrophobic protein pockets.
Properties
IUPAC Name |
4-N-[2-(4-chlorophenyl)ethyl]-5-nitropyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O2/c13-9-3-1-8(2-4-9)5-6-15-12-10(18(19)20)11(14)16-7-17-12/h1-4,7H,5-6H2,(H3,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCWHGCAXMYLPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=NC=NC(=C2[N+](=O)[O-])N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[2-(4-CHLOROPHENYL)ETHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multiple steps. One common approach is to start with the chlorophenyl ethylamine, which undergoes nitration to introduce the nitro group. This is followed by cyclization with appropriate reagents to form the pyrimidine ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N4-[2-(4-CHLOROPHENYL)ETHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
Anticancer Properties
Research indicates that nitropyrimidine derivatives exhibit significant anticancer activity. N4-[2-(4-Chlorophenyl)ethyl]-5-nitropyrimidine-4,6-diamine has been studied for its ability to inhibit tumor growth in various cancer cell lines.
- Mechanism of Action : The compound is believed to interfere with cellular signaling pathways essential for cancer cell proliferation and survival. Specifically, it may act as an inhibitor of protein kinase C (PKC), which plays a crucial role in cancer progression .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.
- Case Study : In vitro tests indicated that this compound exhibits bactericidal effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .
Anti-inflammatory Effects
There is growing interest in the anti-inflammatory properties of nitropyrimidine derivatives. This compound has been evaluated for its ability to reduce inflammation markers in cellular models.
- Research Findings : Experimental studies have shown that this compound can significantly lower levels of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .
Potential Therapeutic Applications
Given its diverse biological activities, this compound could be explored for several therapeutic applications:
- Cancer Therapy : As an anticancer agent targeting specific signaling pathways.
- Infection Control : Development into a broad-spectrum antibiotic.
- Anti-inflammatory Treatments : Potential use in conditions such as arthritis or chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of N4-[2-(4-CHLOROPHENYL)ETHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity and thereby exerting its effects. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Pyrimidine Family
Pyrimidine derivatives often exhibit activity modulated by substituents. For example:
- Fenarimol (α-(2-chlorophenyl)-α-(4-chlorophenyl)-5-pyrimidinemethanol): A fungicidal pyrimidine with dual chlorophenyl groups and a methanol substituent. Unlike the target compound, fenarimol lacks a nitro group but shares the 4-chlorophenyl motif, highlighting the importance of halogenated aromatic groups in bioactivity .
- 5-Nitropyrimidine analogs: Substitution at the 5-position with nitro groups (as in the target compound) is less common than methyl or amino groups. The nitro group may enhance electrophilicity, favoring covalent interactions or redox-mediated mechanisms.
Chlorophenyl-Containing Derivatives Across Different Scaffolds
The 4-chlorophenyl group is a recurring motif in bioactive compounds:
- Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate: This imidazole-based compound demonstrates potent sirtuin inhibition in non-small cell lung cancer (NSCLC) cell lines, with superior docking scores (Glide score: -12.3, Glide energy: -58.9 kcal/mol) compared to reference inhibitors .
- BD 1008 and BD 1047: These piperidine derivatives feature 3,4-dichlorophenyl groups, which exhibit higher sigma receptor affinity than mono-chlorinated analogs. The para-chloro substitution in the target compound may prioritize selectivity for distinct targets compared to ortho/meta positions .
Functional Group Impact: Nitro vs. Other Substituents
The 5-nitro group distinguishes the target compound from analogs with methyl, hydroxyl, or cyano substituents:
- Fenbuconazole (triazole propanenitrile): The cyano group in fenbuconazole confers antifungal activity via cytochrome P450 inhibition, whereas the nitro group in the target compound may favor interactions with oxidoreductases or nitroreductase-activated prodrug systems .
- AC 927 (N-phenethylpiperidine oxalate): Lacking a nitro group, this compound’s activity at sigma receptors underscores how electron-donating/withdrawing groups alter receptor binding kinetics .
Data Tables Summarizing Key Comparisons
Table 1: Structural and Functional Comparison of Chlorophenyl-Containing Compounds
Table 2: Impact of Substituents on Bioactivity
Research Findings and Implications
- Sirtuin Inhibition Potential: The structural similarity to the imidazole-based sirtuin inhibitor in suggests the target compound may share sirtuin-modulating activity, though pyrimidine cores typically target kinases (e.g., EGFR, VEGFR) rather than sirtuins .
- Chlorophenyl Positioning : Para-substitution (as in the target compound) is associated with optimized steric and electronic compatibility in enzyme pockets compared to ortho/meta positions, as seen in BD series compounds .
- Nitro Group Dynamics : Nitro groups can act as hydrogen-bond acceptors or participate in metabolic activation, suggesting the target compound may require enzymatic reduction for prodrug activation .
Q & A
Q. Table 1: Synthesis Yields for Analogous Derivatives
| Compound | Substituent | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| N⁴,N⁶-Bis(4-chlorobenzyl) | 4-Chlorobenzyl | 95 | 159–161 | |
| N⁴,N⁶-Bis(4-bromophenethyl) | 4-Bromophenethyl | 30 | — |
Basic: How is structural integrity confirmed for this compound?
Methodological Answer:
Characterization requires multi-spectral analysis:
- ¹H/¹³C NMR : Compare aromatic protons (δ 7.2–7.4 ppm for 4-chlorophenyl) and amine protons (δ 5.5–6.0 ppm). Use DMSO-d₆ as a solvent .
- IR Spectroscopy : Confirm nitro group (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and NH₂ bends (~1600 cm⁻¹) .
- Mass Spectrometry : Validate molecular ion [M+H]⁺ matching the theoretical mass (C₁₂H₁₂ClN₅O₂: 309.07 g/mol).
Advanced: How do computational methods elucidate reaction mechanisms for synthesizing this compound?
Methodological Answer:
Density Functional Theory (DFT) studies using Gaussian16 software can model reaction pathways. For example:
- Transition State Analysis : Identify energy barriers for nucleophilic attack on the pyrimidine ring .
- Solvent Effects : Simulate solvation (e.g., DMF) using the SMD continuum model to assess polarity impacts on reaction rates .
- Charge Distribution : Map electrostatic potential surfaces to predict regioselectivity.
Advanced: How can structure-activity relationships (SAR) guide biological activity optimization?
Methodological Answer:
- Substituent Variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate bioactivity. Compare IC₅₀ values in kinase inhibition assays .
- Nitro Group Reduction : Test reduced (amine) derivatives for altered receptor binding using molecular docking (AutoDock Vina).
- Table 2: Bioactivity of Analogous Compounds
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| N⁶-(4-Chlorophenyl) derivative | Kinase X | 12.3 | |
| Piperazine-containing analog | Serine/threonine kinase | 45.6 |
Advanced: How can contradictory data in synthesis yields be resolved?
Methodological Answer:
Discrepancies (e.g., 30% vs. 95% yields for phenethyl vs. benzyl derivatives) arise from steric/electronic effects. Mitigation strategies include:
- Kinetic Studies : Monitor reaction progress via TLC/HPLC to identify intermediates.
- Computational Screening : Use DFT to compare activation energies for different substituents .
- Solvent Optimization : Test DMSO vs. THF for improved solubility of bulky substituents.
Basic: What are the solubility and stability profiles of this compound?
Methodological Answer:
- Solubility : Sparingly soluble in water; highly soluble in DMSO (>10 mg/mL). Test via shake-flask method (UV-Vis quantification at λmax ~320 nm) .
- Stability : Store at –20°C under argon. Degrades in acidic conditions (pH <3), releasing nitro groups. Monitor via HPLC-PDA over 72 hours.
Advanced: What methodologies assess interactions with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized receptors.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
- Cellular Assays : Use HEK293 cells transfected with fluorescently tagged kinases for live-cell imaging of inhibition .
Data Contradictions and Validation
- Example : A 30% yield for N⁴,N⁶-bis(4-bromophenethyl) vs. 95% for benzyl analogs suggests steric hindrance. Validate via X-ray crystallography to confirm substituent orientation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
